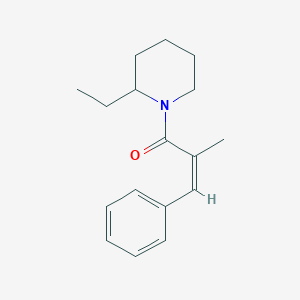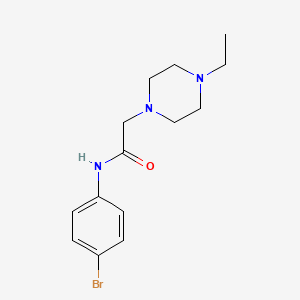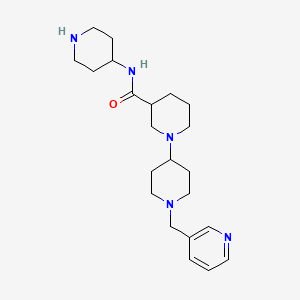
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine, also known as EMPP, is a chemical compound that has gained significant attention in the field of scientific research. EMPP is a piperidine derivative that has been synthesized through various methods and has shown potential applications in various areas of research.
Mécanisme D'action
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine's mechanism of action is not fully understood but is thought to involve the modulation of dopamine receptors. This compound has been shown to bind to dopamine receptors and regulate their activity, leading to potential therapeutic effects in Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling pathways, the reduction of inflammation, and the potential for pain relief. This compound has also shown potential antipsychotic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has several advantages for lab experiments, including its potential therapeutic effects and its ability to modulate dopamine signaling pathways. However, the limitations of this compound include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Orientations Futures
For 2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine research include further investigation of its potential therapeutic effects in neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand this compound's mechanism of action and to develop more efficient synthesis methods. This compound's potential applications in drug discovery and development also warrant further investigation.
Conclusion
In conclusion, this compound is a piperidine derivative that has shown potential applications in various areas of scientific research. This compound's mechanism of action involves the modulation of dopamine signaling pathways, leading to potential therapeutic effects in neurological disorders. Despite its complex synthesis method and limitations, this compound's potential applications in drug discovery and development warrant further investigation.
Méthodes De Synthèse
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine can be synthesized through various methods, including the reaction of 2-methyl-3-phenylacrylic acid with piperidine and subsequent reduction of the resulting compound. Another method involves the reaction of 2-methyl-3-phenylacrolein with piperidine and subsequent reduction of the resulting compound. The synthesis of this compound requires careful attention to the reaction conditions and purification steps to obtain a pure compound.
Applications De Recherche Scientifique
2-ethyl-1-(2-methyl-3-phenylacryloyl)piperidine has shown potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been studied as a potential ligand for dopamine receptors and has shown promising results in the treatment of Parkinson's disease. This compound has also been studied for its potential analgesic and anti-inflammatory properties. Additionally, this compound has been investigated as a potential antipsychotic agent and has shown promising results in animal studies.
Propriétés
IUPAC Name |
(Z)-1-(2-ethylpiperidin-1-yl)-2-methyl-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-3-16-11-7-8-12-18(16)17(19)14(2)13-15-9-5-4-6-10-15/h4-6,9-10,13,16H,3,7-8,11-12H2,1-2H3/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZHALHZLRDQL-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-fluoro-4-(1-pyrrolidinyl)phenyl]-1-propanone](/img/structure/B5371804.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5371811.png)
![N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5371819.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B5371835.png)
![N-(4-{[(1-cyclohexen-1-ylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5371843.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5371848.png)
![3-methyl-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5371854.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5371861.png)
![7-chloro-4-[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5371865.png)
![2-cyclohexyl-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371878.png)
